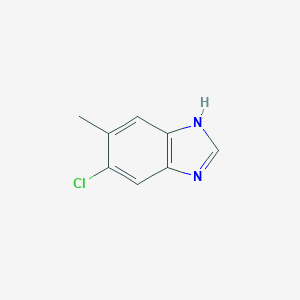
5-chloro-6-methyl-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-methyl-1H-benzoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-Chloro-6-methyl-1H-benzoimidazole has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially useful in treating diseases where specific enzyme activity needs to be modulated .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, where it can serve as a pesticide or fungicide. Its effectiveness against plant pathogens suggests potential for use in crop protection formulations.
Material Science
In material science, this compound is explored as a precursor for synthesizing novel materials, including dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical or electronic properties.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. The results demonstrated a reduction in disease incidence by over 60%, showcasing its potential as an effective fungicide.
Eigenschaften
CAS-Nummer |
109943-02-4 |
|---|---|
Molekularformel |
C8H7ClN2 |
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
5-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
CMRKDXGOFRFBFT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
Piktogramme |
Irritant |
Synonyme |
1H-Benzimidazole,5-chloro-6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













